molecular formula C20H23N3O3S2 B318624 N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-N'-(2,2-dimethylpropanoyl)thiourea

N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-N'-(2,2-dimethylpropanoyl)thiourea

Cat. No.: B318624
M. Wt: 417.5 g/mol
InChI Key: DAWUUNCTSPYHGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-N'-(2,2-dimethylpropanoyl)thiourea is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes an indole ring, a sulfonyl group, and a carbamothioyl group, making it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-N'-(2,2-dimethylpropanoyl)thiourea typically involves multiple steps. One common method starts with the preparation of the indole derivative, followed by the introduction of the sulfonyl group. The final step involves the formation of the carbamothioyl group and the attachment of the 2,2-dimethylpropanamide moiety. Reaction conditions often include the use of catalysts, solvents, and specific temperature controls to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability. The use of advanced purification methods, such as chromatography and crystallization, ensures the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-N'-(2,2-dimethylpropanoyl)thiourea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The indole ring can participate in electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce sulfides. Substitution reactions can introduce various functional groups onto the indole ring, leading to a wide range of derivatives.

Scientific Research Applications

N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-N'-(2,2-dimethylpropanoyl)thiourea has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-N'-(2,2-dimethylpropanoyl)thiourea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are often the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-N'-(2,2-dimethylpropanoyl)thiourea shares similarities with other indole derivatives and sulfonyl-containing compounds.
  • Compounds such as this compound and this compound exhibit similar chemical properties and reactivity.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C20H23N3O3S2

Molecular Weight

417.5 g/mol

IUPAC Name

N-[[4-(2,3-dihydroindol-1-ylsulfonyl)phenyl]carbamothioyl]-2,2-dimethylpropanamide

InChI

InChI=1S/C20H23N3O3S2/c1-20(2,3)18(24)22-19(27)21-15-8-10-16(11-9-15)28(25,26)23-13-12-14-6-4-5-7-17(14)23/h4-11H,12-13H2,1-3H3,(H2,21,22,24,27)

InChI Key

DAWUUNCTSPYHGZ-UHFFFAOYSA-N

SMILES

CC(C)(C)C(=O)NC(=S)NC1=CC=C(C=C1)S(=O)(=O)N2CCC3=CC=CC=C32

Canonical SMILES

CC(C)(C)C(=O)NC(=S)NC1=CC=C(C=C1)S(=O)(=O)N2CCC3=CC=CC=C32

Origin of Product

United States

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